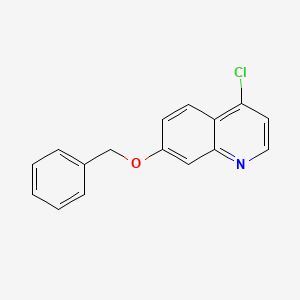

7-(Benzyloxy)-4-chloroquinoline

Descripción general

Descripción

7-(Benzyloxy)-4-chloroquinoline is a chemical compound that belongs to the quinoline family, characterized by a benzyloxy substituent at the 7-position and a chlorine atom at the 4-position of the quinoline ring. This structure is a key intermediate in the synthesis of various quinoline derivatives, which are of interest due to their potential biological activities, including antimicrobial, antitubercular, and antimalarial properties, as well as their use in material science for the creation of novel polymers and fluorescent molecules .

Synthesis Analysis

The synthesis of this compound derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through substitution, nitration, reduction, cyclization, and chlorination steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Similarly, other derivatives within the quinoline family have been synthesized using various starting materials and reaction conditions, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and IR spectroscopy, and in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline, was determined, revealing a coplanar conformation of the styrylquinoline subunit and a trans configuration between the benzene ring and quinoline . The presence of intramolecular hydrogen bonding, as observed in some benzoquinoline derivatives, can significantly influence the chemical shifts in NMR spectroscopy .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitution reactions facilitated by the presence of reactive sites such as chloro groups, which can be replaced by other functional groups. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates involved the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a catalytic amount of pyrrolidine . The reactivity of the quinoline nucleus allows for the introduction of diverse substituents, enabling the generation of a wide array of quinoline-based compounds with different properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, fluorescence, and thermal stability. For example, the introduction of a benzyloxy moiety has been shown to result in less cytotoxic compounds compared to those with a phenoxy moiety . Additionally, the strong intramolecular hydrogen bonding observed in some derivatives can lead to unexpected chemical shifts and changes in fluorescence upon interaction with acids . The thermal stability of polymers containing quinoline units has also been reported, which is of interest for material science applications .

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research has shown that derivatives of 7-chloroquinoline, including those related to 7-(Benzyloxy)-4-chloroquinoline, exhibit significant antimycobacterial activity. For instance, the synthesis of 2-(benzylideneamino)-N-(7-chloroquinolin-4-yl)benzohydrazide derivatives has demonstrated promising inhibitory activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentration values as low as 0.78 μM (Salve, Alegaon, & Sriram, 2017).

Alzheimer's Disease Imaging

A study involving the synthesis of [18F]2-fluoroquinolin-8-ol from benzyloxy-2-chloroquinoline has revealed its potential as a radiotracer for imaging Alzheimer's disease. PET-CT imaging with this tracer in transgenic mouse models showed excellent promise (Vasdev et al., 2012).

Molecular Structure Studies

The molecular structures of arylaldehyde 7-chloroquinoline-4-hydrazones have been examined, revealing significant variation in molecular packing and intermolecular interactions across different compounds. Such studies are crucial for understanding the molecular basis of drug interactions and designing more effective pharmaceuticals (Howie et al., 2010).

Antioxidant Properties

7-Chloroquinoline derivatives, including those structurally related to this compound, have been synthesized and shown to possess antioxidant properties. Some of these compounds have been effective in reducing lipid peroxidation levels and scavenging nitric oxide, indicating their potential therapeutic applications (Saraiva et al., 2015).

Propiedades

IUPAC Name |

4-chloro-7-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLONYFVBSHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621790 | |

| Record name | 7-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178984-56-0 | |

| Record name | 7-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

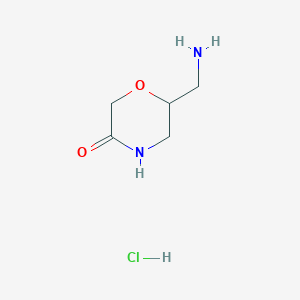

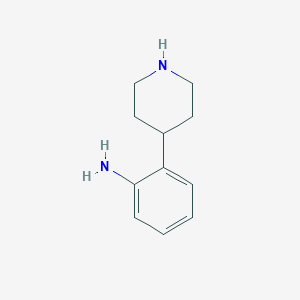

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)